
(Mesitylmethyl)hydrazine
Overview
Description
(Mesitylmethyl)hydrazine is an organic compound with the molecular formula C₁₀H₁₆N₂ It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a mesitylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (Mesitylmethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of mesityl chloride with methylhydrazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: (Mesitylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reactions typically involve alkyl halides or acyl chlorides as electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Pharmaceutical Applications
2.1 Anticancer Agents
(Mesitylmethyl)hydrazine has been investigated for its potential as an anticancer agent. Research indicates that derivatives of hydrazine can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. For instance, studies have shown that certain hydrazine derivatives can enhance the efficacy of existing chemotherapeutics by acting synergistically to overcome drug resistance.
2.2 Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. In vitro experiments demonstrated that it could reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agricultural Applications
3.1 Pesticides
This compound serves as a precursor in the synthesis of various agrochemicals, particularly pesticides. Its derivatives have shown effectiveness against a range of pests while exhibiting lower toxicity to non-target organisms compared to conventional pesticides. This selectivity is crucial for sustainable agricultural practices.
3.2 Herbicides
In addition to insecticides, this compound derivatives are being explored as herbicides. Their ability to inhibit specific enzymatic pathways in plants makes them promising candidates for controlling weed populations without harming crops.
Chemical Synthesis Applications
4.1 Synthetic Intermediates
The compound is utilized as an intermediate in the synthesis of heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals. Its reactivity allows for the formation of complex molecules through various chemical reactions such as cyclization and functional group transformations.
4.2 Polymer Chemistry
This compound is also employed as a foaming agent in polymer chemistry, contributing to the production of lightweight materials with desirable mechanical properties. Its application in this field highlights its versatility and importance in material science.
Case Studies and Data Tables
Mechanism of Action
The mechanism by which (Mesitylmethyl)hydrazine exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in enzymes or other proteins. This can lead to the formation of covalent bonds, altering the function of the target molecule. The specific pathways involved depend on the context in which the compound is used, but common targets include enzymes involved in nitrogen metabolism and signaling pathways.
Comparison with Similar Compounds
(Mesitylmethyl)hydrazine can be compared with other hydrazine derivatives such as:
Monomethylhydrazine: Similar in structure but with different reactivity and applications.
Unsymmetrical Dimethylhydrazine: Used primarily as a rocket propellant, with distinct chemical properties.
Phenylhydrazine: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Uniqueness: this compound is unique due to the presence of the mesitylmethyl group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications where other hydrazine derivatives may not be as effective.
Biological Activity
(Mesitylmethyl)hydrazine, a hydrazine derivative, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, focusing on its anticancer and antimicrobial activities.
Synthesis of this compound
This compound can be synthesized through various methods involving the reaction of mesityl aldehyde with hydrazine derivatives. The synthesis typically involves refluxing mesityl aldehyde with hydrazine in an appropriate solvent, yielding this compound as a product. The purity and structure of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).
Anticancer Activity
Studies have demonstrated that hydrazine derivatives, including this compound, exhibit significant anticancer activity. The mechanism behind this activity often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
- Case Study 1 : A study evaluated the cytotoxic effects of various hydrazone derivatives against different cancer cell lines. Compounds similar to this compound showed promising results against MCF-7 breast cancer cells, with some derivatives achieving over 70% inhibition at certain concentrations .
- Table 1: Cytotoxicity of Hydrazone Derivatives Against MCF-7 Cells
Compound | Concentration (µg/mL) | % Inhibition |
---|---|---|
This compound | 100 | 77 |
Derivative 1 | 100 | 63.3 |
Derivative 2 | 100 | 55 |
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties. Research indicates that hydrazone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Case Study 2 : A screening of several hydrazone derivatives for antimicrobial activity revealed that some compounds derived from this compound displayed effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The results were measured using the well diffusion method, showing varying degrees of inhibition based on structural modifications .
- Table 2: Antimicrobial Activity of Hydrazone Derivatives
Compound | Bacteria Tested | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
Derivative 1 | Escherichia coli | 12 |
Derivative 2 | Pseudomonas aeruginosa | 10 |
The biological activities of this compound are often attributed to its ability to interact with cellular targets, leading to disruption in cellular processes. For anticancer effects, it may induce oxidative stress or interfere with DNA synthesis. For antimicrobial effects, it is believed to disrupt bacterial cell wall synthesis or function.
Properties
IUPAC Name |
(2,4,6-trimethylphenyl)methylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7-4-8(2)10(6-12-11)9(3)5-7/h4-5,12H,6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRKUBCVPHGWSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577869 | |
Record name | [(2,4,6-Trimethylphenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143425-78-9 | |
Record name | [(2,4,6-Trimethylphenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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